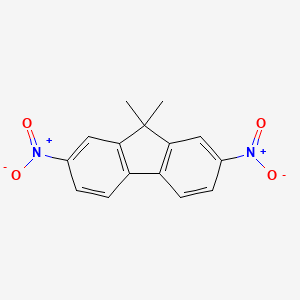
9,9-Dimethyl-2,7-dinitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-2,7-dinitro-9H-fluorene is an organic compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, characterized by the presence of two nitro groups at the 2 and 7 positions and two methyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2,7-dinitro-9H-fluorene typically involves the nitration of 9,9-dimethylfluorene. The process begins with the methylation of fluorene using dimethyl carbonate under alkaline conditions to produce 9,9-dimethylfluorene . This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 7 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-2,7-dinitro-9H-fluorene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product of reduction is 9,9-dimethyl-2,7-diamino-9H-fluorene.
Substitution: Depending on the substituent introduced, various derivatives of 9,9-dimethylfluorene can be formed.
Scientific Research Applications
9,9-Dimethyl-2,7-dinitro-9H-fluorene has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors and other electronic components.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-2,7-dinitro-9H-fluorene is primarily related to its electronic structure. The presence of nitro groups significantly affects the electron density distribution within the molecule, making it a useful building block for materials with specific electronic properties. The compound can interact with various molecular targets, including electron-rich and electron-deficient species, facilitating its use in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but contains bromine atoms instead of nitro groups.
2,7-Diiodo-9,9-dimethyl-9H-fluorene: Another similar compound with iodine atoms, used in the synthesis of various organic materials.
Uniqueness
9,9-Dimethyl-2,7-dinitro-9H-fluorene is unique due to the presence of nitro groups, which impart distinct electronic properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
9,9-dimethyl-2,7-dinitrofluorene |
InChI |
InChI=1S/C15H12N2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8H,1-2H3 |
InChI Key |
CBSLXBIBKABAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















